N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline is a Schiff base derivative characterized by a benzotriazole moiety linked to a phenylmethylidene group and a para-methyl-substituted aniline. Benzotriazole derivatives are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications due to their electron-withdrawing properties and stability .
Structure
3D Structure
Properties
Molecular Formula |
C20H16N4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)-N-(4-methylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N4/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)22-23-24/h2-14H,1H3 |
InChI Key |
YKMIWZBORVVLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Condensation of 4-Methylaniline with Benzotriazole-Substituted Carbonyl Intermediates
The most direct method involves the acid-catalyzed condensation of 4-methylaniline with a benzotriazole-containing aldehyde or ketone. For example:
- Benzotriazol-1-yl(phenyl)methanone reacts with 4-methylaniline in methanol under reflux for 6–8 hours, yielding the target imine.
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N bond.
Key conditions :
Three-Component Mannich-Type Reactions
A one-pot Mannich condensation strategy enables simultaneous incorporation of benzotriazole, aldehyde, and amine components:
- Benzotriazole , benzaldehyde , and 4-methylaniline react in methanol with molecular sieves (4 Å) to absorb water.
- The intermediate imine forms within 12–24 hours at room temperature, followed by column chromatography to isolate the product.
Advantages :
Substitution Reactions on Preformed Imines
A two-step approach involves:
- Synthesis of N-(phenylmethylidene)-4-methylaniline via condensation of 4-methylaniline with benzaldehyde.
- Electrophilic substitution at the methylidene carbon using 1H-benzotriazole in the presence of Lewis acids (e.g., BF₃·Et₂O).
Challenges :
Optimization of Reaction Parameters
Solvent and Catalytic Systems
Temperature and Time
- Room temperature : Suitable for Mannich-type reactions (24–48 hours).
- Reflux conditions : Accelerate condensation (6–8 hours) but risk decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Melting Point
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Condensation | 58–80 | >95 | 6–8 | High selectivity |
| Mannich Reaction | 45–76 | 85–90 | 24–48 | One-pot synthesis |
| Substitution | 50–65 | 80–85 | 12–24 | Functional group compatibility |
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 266.30 g/mol. Its structure features a benzotriazole moiety linked to a phenyl group and an aniline derivative, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry Applications
- Antiviral Activity : Recent studies have highlighted the antiviral properties of benzotriazole derivatives, including the compound . A study synthesized various benzotriazole derivatives and evaluated their cytotoxicity and antiviral activity against viruses like Coxsackievirus B (CVB). The modifications introduced in the benzotriazole scaffold significantly enhanced antiviral efficacy, with some derivatives showing effective micromolar concentrations against viral infections .
- Antimicrobial Properties : The compound exhibits notable antibacterial activity. Research has demonstrated that benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure is believed to contribute to its antimicrobial efficacy .
- Cancer Research : Benzotriazole derivatives are being explored for their potential as anticancer agents. Studies have shown that certain modifications can enhance their ability to induce apoptosis in cancer cells. The structural flexibility provided by the benzotriazole moiety allows for targeted interactions with biomolecules involved in cancer progression .
Materials Science Applications
- Photostabilizers : Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings. They absorb UV radiation and prevent degradation of materials exposed to sunlight. This application is critical in extending the lifespan of plastics and coatings used in outdoor environments.
- Corrosion Inhibitors : The compound has shown promise as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent oxidation and corrosion, which is vital in industrial applications where metal durability is essential.
Environmental Applications
- Pollutant Degradation : Benzotriazole derivatives are being studied for their ability to degrade environmental pollutants, particularly in wastewater treatment processes. Their chemical structure allows them to interact with various contaminants, facilitating their breakdown into less harmful substances.
- Detection of Contaminants : The compound's unique properties enable its use as a sensor for detecting specific environmental pollutants, providing a means for monitoring water quality and ensuring compliance with environmental regulations.
Case Studies
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline involves its interaction with molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding . These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzotriazole/Benzothiazole Moieties
Talarozole (CAS-201410-53-9)
- Structure : Contains a benzothiazole core linked to a triazole group and an ethyl-butyl chain .
- Functional Differences :
- Talarozole’s benzothiazole (vs. benzotriazole in the target compound) reduces nitrogen content but retains heterocyclic aromaticity.
- The ethyl-butyl chain in Talarozole increases hydrophobicity, contrasting with the phenylmethylidene group in the target compound, which may enhance π-π stacking.
- Applications : Talarozole is used for keratinization disorders, whereas benzotriazole derivatives are often explored as corrosion inhibitors or enzyme modulators .
3-Benzylidene Phthalide Derivatives
Para-Substituted Aniline Derivatives
2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
- Structure : Para-substituted anilines with sulfonamide and acetamide groups .
- Synthesis : Prepared via refluxing chloroacetamide derivatives with arylamines (e.g., 4-methylaniline), yielding moderate to good (51–84%) efficiency .
- Key Differences :
N-Methyl-N-((1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)methyl)aniline
Reactivity and Functional Group Analysis
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of compounds in the benzotriazole series typically involves the reaction of 1H-benzotriazole with various substituents. For this compound, the synthesis can be described as follows:
- Starting Materials : 1H-benzotriazole and 4-methylaniline.
- Reaction Conditions : The reaction is generally carried out under controlled temperatures and may involve solvents such as ethanol or dimethylformamide (DMF).
- Characterization : The product is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The results indicate:
- Antibacterial Activity : The compound exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. In some studies, it showed comparable efficacy to standard antibiotics like streptomycin .
- Antifungal Activity : It demonstrated antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
Antitubercular Activity
The compound has also been screened for antitubercular activity. In vitro studies revealed that certain derivatives within the benzotriazole series exhibited promising results against Mycobacterium tuberculosis, indicating potential for development as new antitubercular agents .
Cytotoxicity and Antiviral Activity
Recent studies have explored the cytotoxic effects of benzotriazole derivatives on various cancer cell lines. The findings suggest that modifications in the benzotriazole scaffold can enhance cytotoxicity against specific cancer types. Additionally, some derivatives have shown antiviral activity against viruses such as HIV and influenza, with effective concentrations reported in the micromolar range .
Case Study 1: Antimicrobial Screening
In a systematic study of a series of benzotriazole derivatives including this compound, researchers screened for antibacterial and antifungal properties. The results indicated that certain substitutions on the benzotriazole ring significantly enhanced antimicrobial activity. Notably, compounds with electron-withdrawing groups showed improved efficacy .
Case Study 2: Antiviral Properties
Another study focused on the antiviral potential of modified benzotriazoles against viral infections. The findings revealed that specific structural modifications led to increased potency against viral targets, suggesting a pathway for developing antiviral therapies based on this scaffold .
Data Summary
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antibacterial | Bacillus subtilis, E. coli | Significant activity observed |
| Antifungal | Candida albicans, Aspergillus niger | MICs: 12.5 - 25 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | Promising in vitro results |
| Cytotoxicity | Various cancer cell lines | Enhanced cytotoxicity noted |
| Antiviral | HIV, Influenza | Effective concentrations in µM |
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-Methylaniline derivatives | t-BuOK, Et₂O, −38°C | 52–74 | |
| Sterically hindered amines | Reflux, 48–72 hours | 53–74 |
Basic: What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?
- 1H/13C NMR : Assignments rely on coupling patterns and integration ratios. For example, benzotriazole protons appear as distinct singlets (δ 7.2–8.3 ppm), while methylidene protons show deshielding due to conjugation .
- Mass spectrometry (MALDI-TOF) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Isotopic clusters validate benzotriazole moieties .
- Crystallography (SHELXL) : Resolves E/Z isomerism and confirms stereochemistry. While not directly reported for this compound, SHELXL is widely used for analogous benzotriazole derivatives .
Advanced: How can E/Z isomer ratios be controlled during synthesis, and what chromatographic strategies separate them?
- Isomer control : Lower reaction temperatures (−38°C) favor kinetic products (Z-isomers), while thermodynamic conditions (reflux) increase E-isomer ratios. For example, 3a (Z) and 5b (E) formed in a 2:1 ratio at −38°C .
- Separation : Fast silica gel chromatography with non-polar solvents (hexane/EtOAc) effectively resolves isomers. For instance, E/Z mixtures of N-[1-(benzotriazolyl)hexenyl] derivatives were separated using 10:1 hexane/EtOAc .
Advanced: How do steric and electronic effects influence reaction outcomes in benzotriazolylenamine synthesis?
- Steric effects : Bulky substituents (e.g., adamantyl) reduce yields due to hindered nucleophilic attack. For example, N-(adamantan-1-ylmethyl)-4-methylaniline derivatives showed yields as low as 35% .
- Electronic effects : Electron-withdrawing groups on the aryl ring destabilize intermediates, necessitating longer reaction times. Electron-donating groups (e.g., methyl) enhance reactivity, as seen in 74% yields for methyl-substituted derivatives .
Advanced: How can computational methods complement experimental data for structural validation?
- DFT calculations : Predict NMR chemical shifts and optimize geometries for E/Z isomers. Discrepancies between computed and experimental data indicate potential misassignments .
- SHELX refinement : Resolves crystallographic ambiguities (e.g., disorder in benzotriazole rings) for high-resolution structures. SHELXL’s constraints and restraints improve model accuracy .
Advanced: What strategies address contradictions in reported yields or isomer ratios across studies?
- Reproducibility checks : Standardize reaction parameters (e.g., solvent purity, base stoichiometry). For example, Pd(dba)₂ and BINAP ratios in Chan-Lam reactions significantly impact yields .
- Data cross-validation : Compare NMR and MS data with literature. Inconsistent coupling constants in 1H NMR may indicate unaccounted isomers or impurities .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Batch variability : Larger volumes exacerbate temperature gradients, altering isomer ratios. Continuous flow reactors mitigate this by ensuring uniform conditions .
- Catalyst loading : Pd-based catalysts (e.g., Pd(dba)₂) require precise stoichiometry (1–2 mol%) to avoid side reactions in scaled-up Chan-Lam couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
